3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride
Description
3-{[2-Nitro-4-(Trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride (CAS: 1219957-05-7) is a piperidine derivative with the molecular formula C₁₃H₁₆ClF₃N₂O₃ and a molecular weight of 340.73 g/mol. It is characterized by a piperidine ring substituted with a phenoxy-methyl group bearing a nitro (-NO₂) and trifluoromethyl (-CF₃) moiety at the 2- and 4-positions of the aromatic ring, respectively . The compound is synthesized with a purity ≥95% and is typically utilized in pharmaceutical research, particularly as an intermediate in drug discovery.
Properties
IUPAC Name |
3-[[2-nitro-4-(trifluoromethyl)phenoxy]methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3.ClH/c14-13(15,16)10-3-4-12(11(6-10)18(19)20)21-8-9-2-1-5-17-7-9;/h3-4,6,9,17H,1-2,5,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJLDTZGXFIDNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that compounds with a trifluoromethyl group often exhibit numerous pharmacological activities
Mode of Action
It’s known that the trifluoromethyl group in drug molecules can exhibit unique behaviors, leading to various applications in medicines. The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
It’s known that trifluoromethyl group-containing drugs can have significant effects on pharmaceutical growth
Result of Action
It’s known that trifluoromethyl group-containing drugs can exhibit numerous pharmacological activities. The exact effects of this compound’s action would require further investigation.
Biological Activity
3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride is a complex organic compound notable for its potential biological activity. This compound features a piperidine ring with a phenoxy group that includes both nitro and trifluoromethyl substituents, which significantly influence its pharmacological properties.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₆ClF₃N₂O₃
- Molecular Weight : Approximately 340.72 g/mol
- CAS Number : 1219957-04-6
Biological Activity
The biological activity of this compound stems from its structural characteristics, particularly the presence of the trifluoromethyl and nitro groups. These groups enhance the compound's interaction with biological targets and its overall potency.
- Enzyme Inhibition : Research indicates that piperidine derivatives, including this compound, may act as inhibitors of aspartic proteases, enzymes involved in various physiological processes and disease mechanisms. The incorporation of the nitro group is believed to enhance binding affinity to these enzymes, thereby increasing inhibitory potency.
- Pharmacokinetics : The trifluoromethyl group is known to improve the pharmacokinetic properties of compounds, potentially increasing their bioavailability and selectivity for specific biological targets. This modification allows for enhanced interactions with macromolecules in biological systems, which is crucial for therapeutic efficacy.
Case Studies and Experimental Data
- In Vitro Studies : In laboratory settings, this compound has been shown to exhibit significant inhibitory effects on aspartic proteases, suggesting its potential application in treating diseases where these enzymes play a critical role.
- Comparative Analysis : A comparative study of similar compounds indicates that those with trifluoromethyl substitutions generally exhibit enhanced biological activities compared to their non-substituted counterparts. For instance, compounds like 4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride also show promising enzyme inhibition profiles but differ in their specific interactions due to structural variations.
Data Table: Comparison with Related Compounds
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | C₁₃H₁₆ClF₃N₂O₃ | Contains trifluoromethyl and nitro groups | Aspartic protease inhibitor |
| 3-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride | C₁₂H₁₄ClF₃N₂O₃ | Lacks methyl substitution on piperidine | Moderate enzyme inhibition |
| 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester | C₁₅H₁₈F₃N₂O₄ | Contains an ester functional group | Variable activity depending on target |
Comparison with Similar Compounds
Comparison with Similar Piperidine Derivatives
Piperidine derivatives are widely studied due to their versatility in medicinal chemistry. Below is a comparative analysis of the target compound with structurally or functionally related analogs, supported by data from diverse sources.
Structural and Physicochemical Comparisons
Key Observations:
- Molecular Weight and Complexity: Paroxetine’s larger structure (365.83 g/mol) correlates with its established CNS activity, while the target compound’s intermediate molecular weight (340.73 g/mol) may balance bioavailability and synthetic feasibility .
- Reactivity: The nitro group in the target compound could increase oxidative or reductive reactivity compared to 3-[4-(Trifluoromethyl)phenoxy]piperidine, which lacks this functional group .
Pharmacological and Toxicological Insights
- Paroxetine Hydrochloride: A selective serotonin reuptake inhibitor (SSRI) with well-documented efficacy in depression and anxiety disorders. Its benzodioxol and fluorophenyl groups contribute to serotonin transporter affinity .
- The nitro group may introduce unique toxicological profiles, necessitating further study .
- Safety Profiles: Limited toxicity data are common across piperidine derivatives. For example, 4-(Diphenylmethoxy)piperidine hydrochloride lacks specific acute toxicity values, and the target compound’s ecological impact remains unstudied .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
